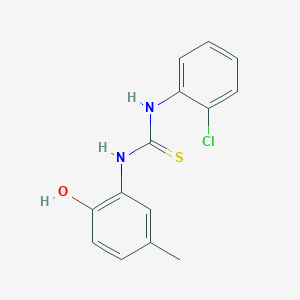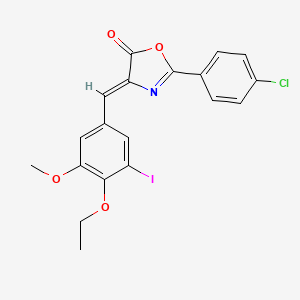![molecular formula C23H29BrN2O3S B4620543 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-mesitylglycinamide](/img/structure/B4620543.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-mesitylglycinamide
説明
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-mesitylglycinamide, commonly known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide-based inhibitors and has been identified as a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extraterminal (BET) family of proteins.
科学的研究の応用
Enantioselective Synthesis
- Radical fragmentation of o-bromophenyl sulfoxides, similar in structure to the compound , has been utilized in the enantioselective preparation of 4-substituted cyclohexene derivatives. These derivatives have shown significant enantiomeric excesses, indicating potential applications in asymmetric synthesis and chirality-based pharmaceuticals (Imboden, Villar, & Renaud, 1999).
Synthesis and Biological Activity
- Research involving the synthesis of glibenclamide analogs, which share structural similarities with the compound , has explored their hypoglycemic and hypolipidemic activities. These studies could indicate potential pharmaceutical applications, particularly in the treatment of type 2 diabetes (Ahmadi, Khalili, Khatami, Farsadrooh, & Nahri-Niknafs, 2014).
Reactivity and Synthesis of Sulfones
- The reactivity of sulfones, particularly in alpha-halogenation and related processes, has been extensively studied. These reactions have significant implications in the field of organic synthesis and the development of novel chemical entities (Meyers et al., 2003).
Peptidomimetic Synthesis
- N-Aminosulfamides, which mimic the structure of peptides, have been synthesized using aza-sulfurylglycinyl tripeptide analogs. These compounds show potential applications in the development of new therapeutic agents, especially in the realm of peptide-based drug design (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
Antimicrobial Agents
- The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety has shown promising results in antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Catalysis and Chemical Synthesis
- The compound's structural components, particularly bromophenol and sulfonamide moieties, have been explored in catalysis and synthesis of various organic compounds. These studies highlight the compound's potential role in facilitating or improving chemical reactions (Han, 2010).
特性
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29BrN2O3S/c1-16-13-17(2)23(18(3)14-16)25-22(27)15-26(20-7-5-4-6-8-20)30(28,29)21-11-9-19(24)10-12-21/h9-14,20H,4-8,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTBFZXFDOLUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4620462.png)


![2-bromo-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4620498.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4620505.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4620519.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4620520.png)
![5-ethyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-thiophenecarboxamide](/img/structure/B4620523.png)
![methyl 4-{[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4620530.png)
![1-(cyclopropylmethyl)-4-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B4620535.png)

![2-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4620555.png)
![3-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4620575.png)

